molecular formula C12H15O5- B12341031 2-(2,3,4-Trimethoxyphenyl)propanoate CAS No. 22480-88-2

2-(2,3,4-Trimethoxyphenyl)propanoate

Cat. No.: B12341031
CAS No.: 22480-88-2
M. Wt: 239.24 g/mol
InChI Key: YAURVMGBGYEPTE-UHFFFAOYSA-M
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Description

2-(2,3,4-Trimethoxyphenyl)propanoate is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a propanoate moiety. This compound is known for its diverse bioactivity and is used in various scientific research applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trimethoxyphenyl)propanoate typically involves the esterification of 2-(2,3,4-trimethoxyphenyl)propanoic acid with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trimethoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,3,4-Trimethoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)propanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-Trimethoxyphenyl)propanoate
  • 2-(2,4,5-Trimethoxyphenyl)propanoate
  • 2-(2,3,4-Trimethoxyphenyl)acrylonitrile

Uniqueness

2-(2,3,4-Trimethoxyphenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This compound has shown superior activity in certain biological assays compared to its analogs .

Properties

CAS No.

22480-88-2

Molecular Formula

C12H15O5-

Molecular Weight

239.24 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)propanoate

InChI

InChI=1S/C12H16O5/c1-7(12(13)14)8-5-6-9(15-2)11(17-4)10(8)16-3/h5-7H,1-4H3,(H,13,14)/p-1

InChI Key

YAURVMGBGYEPTE-UHFFFAOYSA-M

Canonical SMILES

CC(C1=C(C(=C(C=C1)OC)OC)OC)C(=O)[O-]

Origin of Product

United States

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